4-Methyl-3-(trifluoromethyl)benzoic acid
CAS No.: 261952-01-6
Cat. No.: VC20839920
Molecular Formula: C9H7F3O2
Molecular Weight: 204.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 261952-01-6 |
---|---|
Molecular Formula | C9H7F3O2 |
Molecular Weight | 204.15 g/mol |
IUPAC Name | 4-methyl-3-(trifluoromethyl)benzoic acid |
Standard InChI | InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) |
Standard InChI Key | CAPKAYDTKWGFQB-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C(F)(F)F |
Introduction
Chemical Identity and Structure
4-Methyl-3-(trifluoromethyl)benzoic acid is a substituted benzoic acid derivative with precise identification parameters that distinguish it from related compounds. The molecule features a benzoic acid core with a methyl group at the para-position (C-4) and a trifluoromethyl group at the meta-position (C-3) relative to the carboxylic acid functionality.
Basic Identification Parameters
The compound is identified through several standardized chemical identifiers:
Parameter | Value |
---|---|
CAS Number | 261952-01-6 |
Molecular Formula | C9H7F3O2 |
Molecular Weight | 204.15 g/mol |
SMILES | CC1=CC=C(C=C1C(F)(F)F)C(O)=O |
InChI | InChI=1S/C9H7F3O2/c1-5-2-3-6(8(13)14)4-7(5)9(10,11)12/h2-4H,1H3,(H,13,14) |
InChIKey | CAPKAYDTKWGFQB-UHFFFAOYSA-N |
MFCD Number | MFCD01631592 |
Physical and Chemical Properties
Understanding the physical and chemical properties of 4-methyl-3-(trifluoromethyl)benzoic acid is essential for its proper handling, storage, and application in various chemical processes.
Physical Properties
The physical characteristics of this compound determine its behavior under different conditions:
The slight variation in reported melting points (182-186°C vs. 177°C) may be attributed to differences in sample purity or analytical methods used by different suppliers and researchers .
Chemical Properties
The chemical behavior of this compound is influenced by its functional groups and electronic structure:
Property | Value | Source |
---|---|---|
pKa | 3.94±0.10 (Predicted) | |
Solubility | Soluble in methanol | |
Recommended Storage | Sealed in dry container at room temperature | |
Stability | Generally stable under normal conditions |
The presence of the electron-withdrawing trifluoromethyl group adjacent to the methyl substituent creates an interesting electronic distribution in the molecule, affecting both its acidity and reactivity patterns. The predicted pKa value of 3.94 indicates moderate acidity, consistent with substituted benzoic acids .
Synthesis and Preparation
Several synthetic routes exist for the preparation of 4-methyl-3-(trifluoromethyl)benzoic acid, with different approaches suitable for various scales and purposes.
Documented Synthetic Method
One well-documented synthesis method involves a two-step process:
Step 1: Treatment with silver carbonate, sodium carbonate, and dipotassium peroxodisulfate in dichloromethane under Schlenk technique in a sealed tube at 120°C for 10 hours.
Step 2: Subsequent treatment with sodium hydroxide in an ethanol/water mixture under reflux conditions for 6 hours .
This synthetic pathway was reported by Shi et al. in Organic Letters (2015), demonstrating a controlled approach to introducing the trifluoromethyl group into the aromatic system .
Applications and Research Relevance
4-Methyl-3-(trifluoromethyl)benzoic acid has significant value in various chemical applications, particularly in synthetic chemistry and pharmaceutical development.
Synthetic Building Block
The compound serves as an important building block in organic synthesis due to its functionalized structure with both carboxylic acid and trifluoromethyl groups. These functional groups provide sites for further modification through various chemical transformations:
-
Esterification of the carboxylic acid group (as evidenced by the ethyl ester derivative mentioned in search result )
-
Amide formation through reaction with amines
-
Reduction to corresponding alcohols or aldehydes
-
Cross-coupling reactions utilizing the aromatic ring
The ethyl ester derivative (ethyl 4-methyl-3-(trifluoromethyl)benzoate, CAS: 859026-99-6) appears in the literature, suggesting the compound's utility in esterification reactions .
Hazard Parameter | Classification | Source |
---|---|---|
Hazard Codes | Xi, T+, Xn | |
Risk Statements | 36/37/38-26/27/28-36-22 | |
Safety Statements | 26-37/39-24/25-37 | |
Hazard Class | IRRITANT | |
HS Code | 29163100 |
The hazard codes indicate that the compound is irritating (Xi), very toxic (T+), and harmful (Xn), requiring appropriate handling precautions .
Supplier | Specifications | Source |
---|---|---|
TCI America | 98.0+% purity | |
Other suppliers | Various grades (95+%, 97+%, etc.) |
Commercial products typically provide detailed specifications regarding purity, appearance, and packaging to ensure quality control and consistency .
Related Compounds
Related compounds that appear in the search results include:
-
Ethyl 4-methyl-3-(trifluoromethyl)benzoate (CAS: 859026-99-6) - the ethyl ester derivative
-
4-((4-Methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)benzoic acid dihydrochloride (CAS: 859027-02-4) - a more complex derivative incorporating a methylpiperazine group
These related compounds demonstrate the versatility of the core structure in creating derivatives with potentially different applications and properties.
Analytical Characterization
Analytical methods provide essential data for confirming the identity and purity of 4-methyl-3-(trifluoromethyl)benzoic acid in research and quality control contexts.
Spectroscopic Properties
Spectroscopic analysis is a primary method for characterizing this compound:
-
Infrared (IR) spectroscopy can identify characteristic absorptions for the carboxylic acid group, aromatic ring, and C-F bonds
-
Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the structure through 1H, 13C, and 19F signals
-
Mass spectrometry provides molecular weight confirmation and fragmentation patterns
Search result mentions vapor phase IR spectrum data available for this compound, which can serve as a reference for identification purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume